molecular formula C21H16F2N4O B6088417 5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

Cat. No.: B6088417
M. Wt: 378.4 g/mol
InChI Key: BKUQPNPDEHRGAL-UHFFFAOYSA-N
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Description

5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole is a synthetic organic compound characterized by the presence of fluorophenyl groups and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2-fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the tetrazole ring through a cyclization reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{4-[(2-fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-[(2-chlorophenyl)methyl]-2H-1,2,3,4-tetrazole
  • 5-{4-[(2-Bromophenyl)methoxy]phenyl}-2-[(2-bromophenyl)methyl]-2H-1,2,3,4-tetrazole
  • 5-{4-[(2-Methylphenyl)methoxy]phenyl}-2-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazole

Uniqueness

The presence of fluorine atoms in 5-{4-[(2-fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in medicinal applications compared to its analogs .

Properties

IUPAC Name

5-[4-[(2-fluorophenyl)methoxy]phenyl]-2-[(2-fluorophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O/c22-19-7-3-1-5-16(19)13-27-25-21(24-26-27)15-9-11-18(12-10-15)28-14-17-6-2-4-8-20(17)23/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUQPNPDEHRGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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